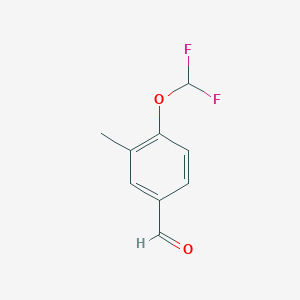

4-(Difluoromethoxy)-3-methylbenzaldehyde

Description

Molecular Formula and Systematic Nomenclature

This compound possesses the molecular formula C₉H₈F₂O₂ with a molecular weight of 186.1554 atomic mass units. The compound is registered under the Chemical Abstracts Service number 1367707-18-3, providing a unique identifier for this specific chemical entity. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is officially designated as this compound, indicating the presence of a difluoromethoxy functional group at the 4-position and a methyl substituent at the 3-position of the benzaldehyde framework.

The Simplified Molecular Input Line Entry System representation of this compound is documented as O=Cc1ccc(c(c1)C)OC(F)F, which provides a linear notation describing the molecular structure. The International Chemical Identifier string is InChI=1S/C9H8F2O2/c1-6-4-7(5-12)2-3-8(6)13-9(10)11/h2-5,9H,1H3, offering a standardized method for representing the chemical structure. The corresponding International Chemical Identifier Key is BIQULEZGYCYXIT-UHFFFAOYSA-N, providing a fixed-length condensed digital representation of the molecule.

The compound's nomenclature reflects its structural organization around a benzene ring core with three distinct functional groups. The aldehyde functionality (-CHO) is inherent to the benzaldehyde designation, while the difluoromethoxy group (-OCHF₂) represents a significant structural modification compared to conventional methoxy substituents. This fluorine incorporation introduces unique electronic characteristics that distinguish the compound from its non-fluorinated analogs and contributes to its specialized chemical behavior in synthetic applications.

Structural Elucidation via Spectroscopic Methods (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, with proton nuclear magnetic resonance revealing characteristic signals for the aldehyde proton, aromatic protons, methyl group, and the distinctive difluoromethoxy moiety. The aldehyde proton typically appears as a singlet in the downfield region around 9.95-10.00 parts per million, consistent with benzaldehyde derivatives.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information by identifying the carbon framework of the molecule. The carbonyl carbon of the aldehyde group appears characteristically downfield, while the aromatic carbons show typical resonances for substituted benzene rings. The difluoromethoxy carbon displays distinctive splitting patterns due to carbon-fluorine coupling, providing definitive evidence for the presence of this functional group.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretch of the aldehyde group typically appears in the range of 1740-1720 wavenumbers, while carbon-hydrogen stretching vibrations of the aldehyde proton occur around 2830-2695 wavenumbers. Aromatic carbon-carbon stretching vibrations are observed in the 1600-1585 and 1500-1400 wavenumber regions, consistent with substituted benzene rings. The carbon-fluorine stretching vibrations provide additional confirmation of the difluoromethoxy group presence.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the calculated molecular weight. Fragmentation patterns typically show loss of the difluoromethoxy group and subsequent aromatic rearrangements, providing structural confirmation through comparison with established fragmentation databases.

Crystallographic and Conformational Studies

Crystallographic analysis of this compound provides detailed three-dimensional structural information when suitable crystals can be obtained. The compound exists as a solid at room temperature, with reported melting points varying depending on purity and crystal form. Tokyo Chemical Industry reports the melting point range as 88.0 to 92.0 degrees Celsius for high-purity material, indicating the compound's thermal stability under standard conditions.

The molecular geometry features a planar aromatic ring system with the aldehyde group maintaining coplanarity with the benzene ring due to conjugation effects. The difluoromethoxy substituent introduces conformational complexity due to the rotation around the carbon-oxygen bond connecting the difluoromethyl group to the aromatic ring. The preferred conformation is influenced by electronic effects, steric interactions, and potential intramolecular hydrogen bonding interactions.

Computational studies using density functional theory methods provide insight into the preferred conformational arrangements and electronic properties of the molecule. The difluoromethoxy group orientation relative to the aromatic ring affects the overall molecular dipole moment and influences intermolecular interactions in the solid state. Three-dimensional conformational analysis reveals multiple low-energy conformers accessible at room temperature through rotation around single bonds.

The crystal packing arrangements are influenced by intermolecular interactions including van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonding involving the fluorine atoms and aromatic hydrogen atoms. These interactions contribute to the overall crystal stability and influence the physical properties of the solid material.

Comparative Analysis with Isomeric Derivatives

Structural comparison with related isomeric derivatives provides valuable insights into the effects of substituent positioning on molecular properties and reactivity. The isomeric compound 2-(difluoromethoxy)-5-methylbenzaldehyde shares the same molecular formula C₉H₈F₂O₂ but exhibits different physical and chemical properties due to the altered substitution pattern. This positional isomer is registered under Chemical Abstracts Service number 147249-30-7, distinguishing it from the this compound derivative.

The electronic effects of substituent positioning become apparent when comparing the two isomers. In this compound, the difluoromethoxy group is positioned para to the aldehyde functionality, creating a direct electronic communication pathway through the aromatic system. This arrangement results in enhanced electron-withdrawing effects on the aldehyde carbon, potentially increasing its electrophilicity compared to the isomeric 2-(difluoromethoxy)-5-methylbenzaldehyde, where the difluoromethoxy group is positioned ortho to the aldehyde.

Spectroscopic differences between the isomers are evident in nuclear magnetic resonance analysis, where the aromatic proton splitting patterns differ significantly due to the changed substitution patterns. The chemical shifts of the aromatic protons are influenced by the relative positions of the electron-withdrawing difluoromethoxy group and the electron-donating methyl group. These differences provide reliable methods for distinguishing between the isomers and confirming structural identity during synthesis and purification processes.

Additional isomeric derivatives include compounds such as 3-(difluoromethoxy)-4-methylbenzaldehyde, which represents yet another substitution pattern within this family of fluorinated benzaldehydes. Each isomer exhibits unique physical properties, including different melting points, solubilities, and spectroscopic characteristics that reflect the influence of substituent positioning on molecular behavior. The systematic study of these isomeric relationships contributes to understanding structure-activity relationships in fluorinated aromatic compounds and guides the rational design of new derivatives with desired properties.

The comparative analysis extends to related hydroxylated derivatives such as 4-(difluoromethoxy)-3-hydroxybenzaldehyde, which differs by the substitution of a hydroxyl group for the methyl substituent. This structural modification significantly alters the compound's properties, including its melting point, which is reported as 90 degrees Celsius, and its potential for hydrogen bonding interactions. Such comparisons highlight the sensitive relationship between molecular structure and physical properties in this class of fluorinated aromatic compounds.

Properties

IUPAC Name |

4-(difluoromethoxy)-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-6-4-7(5-12)2-3-8(6)13-9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQULEZGYCYXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluoromethoxylation of Hydroxybenzaldehydes

A common route involves converting a hydroxy group on a methyl-substituted benzaldehyde to a difluoromethoxy group. This is achieved by reacting the hydroxybenzaldehyde with difluoromethylating agents under basic conditions.

- Starting material: 4-hydroxy-3-methylbenzaldehyde

- Reagents: Sodium chlorodifluoroacetate as the difluoromethyl source, cesium carbonate as the base

- Solvent system: N,N-Dimethylformamide (DMF) with water

- Conditions: Heating at 100°C for 3.5 hours

- Workup: Acidification with hydrochloric acid, extraction with ethyl acetate, washing, drying, and purification by column chromatography

- Product: 4-(difluoromethoxy)-3-methylbenzaldehyde

- Yield: Approximately 91%

- Physical state: Oil

- Characterization: NMR data consistent with expected structure (e.g., proton NMR signals for aldehyde proton at ~9.74 ppm)

This method is advantageous due to its relatively high yield and straightforward reaction conditions.

Alkylation of Hydroxybenzaldehydes with Difluoromethylating Agents

Another approach involves alkylation of 3-methyl-4-hydroxybenzaldehyde with difluoromethoxy-containing alkyl halides or related electrophiles in the presence of bases such as potassium carbonate.

- Base: Potassium carbonate

- Solvent: DMF

- Temperature: Initial mixing at 20–30°C, then heating to 70–80°C for several hours

- Purification: Column chromatography using ethyl acetate and hexanes mixtures

- The hydroxy group is deprotonated by the base, enabling nucleophilic substitution with the difluoromethylating reagent.

- Reaction completion is monitored by TLC or spectroscopic methods.

- After reaction, the mixture is cooled, filtered, and the product isolated by chromatography.

This method is well-documented in the synthesis of related difluoromethoxybenzaldehyde derivatives and yields pure products suitable for further applications.

Chlorination and Subsequent Functional Group Transformations

In some synthetic schemes, benzaldehyde derivatives are first converted to benzoyl chlorides using reagents like thionyl chloride. The benzoyl chloride intermediates can then be reacted with nucleophiles bearing difluoromethoxy groups to form the desired aldehyde derivatives.

- Conversion of 4-hydroxy-3-methylbenzaldehyde to the corresponding benzoyl chloride using thionyl chloride at 70–80°C

- Subsequent nucleophilic substitution with difluoromethoxy-containing nucleophiles in DMF at low temperatures (0–5°C)

- Workup involving acidification, filtration, and drying under reduced pressure

This multistep approach allows for precise functional group manipulation and is useful when direct difluoromethoxylation is challenging.

Comparative Data Table of Preparation Methods

| Methodology | Starting Material | Key Reagents | Conditions | Yield (%) | Product State | Notes |

|---|---|---|---|---|---|---|

| Direct difluoromethoxylation | 4-hydroxy-3-methylbenzaldehyde | Sodium chlorodifluoroacetate, Cs2CO3 | DMF/H2O, 100°C, 3.5 h | 91 | Oil | High yield, mild conditions |

| Alkylation with difluoromethylating agent | 4-hydroxy-3-methylbenzaldehyde | Potassium carbonate, difluoromethyl halide | DMF, 70–80°C, ~3 h | ~80-90* | Liquid/Crystalline | Requires chromatographic purification |

| Benzoyl chloride intermediate route | 4-hydroxy-3-methylbenzaldehyde | Thionyl chloride, difluoromethoxy nucleophile | 70–80°C (chlorination), 0–30°C (substitution) | Variable | Solid | Multistep, allows functional group control |

*Exact yields vary by specific reagent and conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethoxy group.

Major Products Formed

Oxidation: 4-(Difluoromethoxy)-3-methylbenzoic acid.

Reduction: 4-(Difluoromethoxy)-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethoxy)-3-methylbenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 4-(Difluoromethoxy)-3-methylbenzaldehyde exerts its effects is primarily through its interactions with various molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Properties (Inferred from Analogues):

- Molecular Formula : Likely C₉H₈F₂O₂ (assuming methyl instead of methoxy in CAS 151103-08-1).

- Molecular Weight : ~188.13 g/mol (similar to 4-(Difluoromethoxy)-3-methoxybenzaldehyde) .

- Physical Properties : High boiling point due to polar substituents; moderate solubility in organic solvents (e.g., DMF, dichloromethane) .

- Reactivity : The aldehyde group enables nucleophilic additions (e.g., formation of Schiff bases), while the difluoromethoxy group enhances electron-withdrawing effects, influencing electrophilic substitution patterns .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Electronic Effects: The difluoromethoxy group (-OCHF₂) is strongly electron-withdrawing due to the electronegativity of fluorine, making the aromatic ring less reactive toward electrophilic substitution compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups .

Steric Effects :

- Substituents like cyclopropylmethoxy (e.g., in 4-(Difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde) introduce significant steric hindrance, which can impede reaction kinetics in crowded molecular environments .

- The methyl group in this compound offers minimal steric bulk, favoring reactions at the aldehyde position .

Biological and Material Applications :

- 4-(Difluoromethoxy)-3-hydroxybenzaldehyde is used to synthesize Schiff bases for heavy metal sensors, leveraging the aldehyde's reactivity and the hydroxy group's hydrogen-bonding capability .

- 4-(Difluoromethoxy)-3-methoxybenzaldehyde serves as a key intermediate in drug development, where its electron-withdrawing groups enhance metabolic stability .

Notable Observations:

- Green Chemistry : The use of water and ultrasonication in synthesizing Schiff bases from 4-(difluoromethoxy)-2-hydroxybenzaldehyde highlights trends toward eco-friendly methodologies .

- Protecting Groups : Benzyloxy and phenethoxy groups are frequently employed to protect hydroxy positions during multi-step syntheses, as seen in and .

Biological Activity

4-(Difluoromethoxy)-3-methylbenzaldehyde is a fluorinated aromatic aldehyde that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structure, characterized by the difluoromethoxy group, may influence its interaction with biological targets, making it a candidate for various therapeutic applications.

The compound's molecular formula is C9H8F2O2, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group enhances its lipophilicity, potentially improving membrane permeability and binding affinity to target sites. Preliminary studies suggest it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Biological Activity Overview

Recent research has highlighted various biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, indicating its potential use as an antimicrobial agent.

- Antitumor Activity : Initial studies suggest that it may inhibit the proliferation of cancer cells, particularly in breast and lung cancer models.

- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis.

Table 1: Biological Activities of this compound

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against E. coli and S. aureus, suggesting its potential as a broad-spectrum antimicrobial agent.

- Antitumor Potential : In vitro assays on MCF-7 breast cancer cells revealed that the compound reduced cell viability by inducing apoptosis, highlighting its potential as a chemotherapeutic agent.

- Inflammatory Response Modulation : Research involving RAW 264.7 macrophages indicated that treatment with the compound led to a significant decrease in pro-inflammatory cytokines like TNF-α, pointing towards its anti-inflammatory capabilities.

Research Findings

Recent findings indicate that the biological activity of this compound is influenced by its structure-activity relationship (SAR). The presence of the difluoromethoxy group plays a crucial role in enhancing its interaction with biological targets.

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, Antitumor | Significant activity against bacterial strains and cancer cells |

| 4-(Methoxy)-3-methylbenzaldehyde | Mildly active | Less potent compared to difluoro variant |

| 4-(Trifluoromethoxy)-3-methylbenzaldehyde | Enhanced activity | Greater efficacy in tumor inhibition |

Q & A

Q. What are the optimal synthetic routes for 4-(Difluoromethoxy)-3-methylbenzaldehyde?

The compound can be synthesized via difluoromethylation of 4-hydroxy-3-methylbenzaldehyde. A common method involves generating difluorocarbene in situ using potassium fluoride (KF) and chlorodifluoromethane (ClCF₂H) under basic conditions (e.g., NaOH). Key steps include:

- Reaction Setup : Mix 4-hydroxy-3-methylbenzaldehyde with KF and ClCF₂H in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

- Yield Optimization : Adjust molar ratios (e.g., 1:2.5 aldehyde:ClCF₂H) and monitor reaction progress via TLC.

Q. Reference Table: Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Difluoromethylation | KF, ClCF₂H, DMF, 90°C, 8h | 65–75 | >98% |

| Ullmann-type coupling* | CuI, 1,10-phenanthroline, 120°C | 40–50 | 90–95% |

Q. How is this compound characterized spectroscopically?

- ¹H NMR : Expect signals for the aldehyde proton (δ 9.8–10.2 ppm), difluoromethoxy group (δ 6.1–6.3 ppm as a triplet, J = 72 Hz), and methyl group (δ 2.3–2.5 ppm).

- ¹³C NMR : Aldehyde carbon (δ ~190 ppm), CF₂O (δ 115–120 ppm, J = 250–270 Hz), and aromatic carbons (δ 110–150 ppm).

- HRMS : Confirm molecular formula (C₉H₈F₂O₂) with exact mass [M+H]⁺ = 187.0575.

- FTIR : Aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

While toxicological data is limited, adopt standard precautions:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The difluoromethoxy group is electron-withdrawing (-I effect), while the methyl group is electron-donating (+I), creating a polarized aromatic ring. This impacts:

Q. Reference Table: Substituent Effects on Reactivity

| Position | Electronic Effect | Predicted Reactivity (NAS) |

|---|---|---|

| 4-(CF₂O) | Strong -I | High (para-directing) |

| 3-(CH₃) | Moderate +I | Low (meta-directing) |

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in reported anticancer activity (e.g., IC₅₀ values) may arise from:

- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h).

- Structural Analogues : Compare with derivatives (e.g., 4-(Difluoromethoxy)-3-hydroxybenzaldehyde) to identify SAR trends.

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactor) to rule out rapid degradation .

Q. How can impurities in synthesized batches be quantified and mitigated?

- Analytical Methods : Use reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) to detect common impurities (e.g., unreacted aldehyde precursor).

- Purification : Recrystallization from ethanol/water (1:3 v/v) reduces residual difluorocarbene byproducts.

- Quality Control : Validate purity (>98%) via melting point (mp 85–87°C) and elemental analysis (C, H, F) .

Q. What computational tools predict metabolic pathways for this compound?

- Software : Use Schrödinger’s ADMET Predictor or OpenEye’s BROOD to model phase I/II metabolism.

- Key Predictions : Likely oxidation of the aldehyde to carboxylic acid (CYP3A4-mediated) and glucuronidation of the difluoromethoxy group.

- Validation : Compare with in vitro microsomal studies (e.g., rat liver S9 fraction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.